molecular formula C17H16BrClN2O2 B12443748 2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol

2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol

Cat. No.: B12443748
M. Wt: 395.7 g/mol
InChI Key: YBKMROOTRXRBHC-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and morpholine groups attached to a phenolic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with 2-(morpholin-4-yl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and reagents like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites. These interactions can disrupt normal cellular processes, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-6-[(4-chlorophenylimino)methyl]phenol
  • 2-bromo-4-chloro-6-[(4-methoxy-2-nitrostyryl)phenol]

Uniqueness

Compared to similar compounds, 2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability.

Properties

Molecular Formula

C17H16BrClN2O2

Molecular Weight

395.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C17H16BrClN2O2/c18-14-10-13(19)9-12(17(14)22)11-20-15-3-1-2-4-16(15)21-5-7-23-8-6-21/h1-4,9-11,22H,5-8H2

InChI Key

YBKMROOTRXRBHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2N=CC3=C(C(=CC(=C3)Cl)Br)O

Origin of Product

United States

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